molecular formula C20H22O11 B1675091 Loquatoside CAS No. 74046-15-4

Loquatoside

Cat. No.: B1675091
CAS No.: 74046-15-4
M. Wt: 438.4 g/mol
InChI Key: YISJRMFABYGQSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of loquatoside involves the glycosylation of a flavonoid aglycone with a suitable carbohydrate donor. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the glycosidic bond formation. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of loquat fruits. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Loquatoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Loquatoside has several scientific research applications, including:

Mechanism of Action

Loquatoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound can interact with enzymes and receptors involved in metabolic processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Loquatoside

This compound is unique due to its specific glycosidic linkage at the C3-position, which influences its solubility, stability, and bioactivity. This structural feature distinguishes it from other flavonoids and contributes to its distinct biological effects .

Properties

CAS No.

74046-15-4

Molecular Formula

C20H22O11

Molecular Weight

438.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-3,4-dihydro-2H-chromene-4,5,7-triol

InChI

InChI=1S/C20H22O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15-28H,6H2

InChI Key

YISJRMFABYGQSX-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O)O

Appearance

Solid powder

melting_point

208 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Loquatoside; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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